
2-(2-氯-3,4-二甲氧基苯基)乙胺
描述
2-Chloro-3,4-dimethoxyphenethylamine, also known as 2C-D, is a synthetic phenethylamine derivative with hallucinogenic properties. It is a member of the 2C family of psychedelic drugs, which are known for their long-lasting effects and intense visual hallucinations. 2C-D has been studied for its potential therapeutic uses, such as in the treatment of anxiety, depression, and addiction. It has also been studied for its effects on the brain and its potential to cause addiction.
科学研究应用
喹喔啉衍生物的合成
该化合物可用于合成 2-(2-氯苯基)-3-(3,4-二甲氧基苯基)喹喔啉 . 喹喔啉衍生物因其多样的生物活性在药物化学中有着广泛的应用。
环戊二烯酮衍生物的合成
它还可用于合成 3-(2-氯苯基)-4-(3,4-二甲氧基苯基)-2,5-二苯基环戊二烯-2,4-二酮 . 环戊二烯酮衍生物以其在有机合成和药物化学中的潜在应用而闻名。
人羧酸酯酶-2 的抑制剂
2-氯-3,4-二甲氧基苯甲酰, 该化合物的衍生物, 是 人羧酸酯酶-2 (hCE-2) 的特异性抑制剂 . 该酶在药物代谢和脂质合成中起着至关重要的作用。
肌肉松弛剂制备中的中间体
3,4-二甲氧基苯乙腈, 一种相关的化合物, 被用作肌肉松弛剂 罂粟碱 制备中的中间体 .
异喹啉的合成
3,4-二甲氧基苯乙胺, 另一种相关的化合物, 被用作合成 异喹啉 的前体 . 异喹啉因其广泛的生物活性在药物化学中很重要。
修饰二萜的合成
3,4-二甲氧基苯乙腈也已被用于制备修饰二萜 印楝醇 . 二萜具有各种生物活性,并且在药物发现中备受关注。
作用机制
Target of Action
It’s structurally similar to 3,4-dimethoxyphenethylamine (dmpea), a phenethylamine class compound . Phenethylamines often interact with monoamine receptors, such as dopamine, serotonin, and norepinephrine receptors .
Mode of Action
Dmpea, a structurally similar compound, is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It’s plausible that 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine might interact with its targets in a similar manner.
Biochemical Pathways
Given its structural similarity to dmpea, it might influence the monoaminergic system, affecting the synthesis, release, or reuptake of monoamine neurotransmitters .
Pharmacokinetics
Phenethylamines are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to dmpea, it might influence neuronal signaling by modulating the activity of monoamine neurotransmitters .
安全和危害
3,4-Dimethoxyphenethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
The abuse of 2C family drugs, including “2-Chloro-3,4-dimethoxyphenethylamine”, has grown rapidly, although the abuse potential and neurotoxic properties of 2C drugs have not yet been fully investigated . Future research could focus on investigating the abuse potential and neurotoxicity of these drugs .
属性
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKGUKHQYUHYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986478 | |
| Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-36-9 | |
| Record name | 2-Chloro-3,4-dimethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,4-dimethoxyphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X29D6T3PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
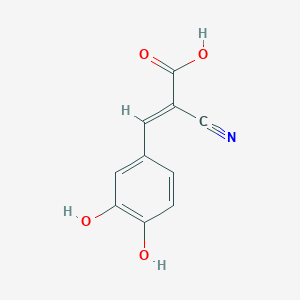



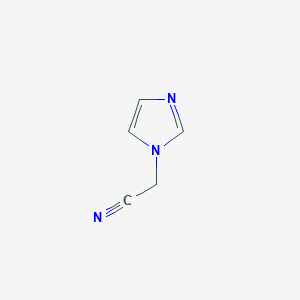
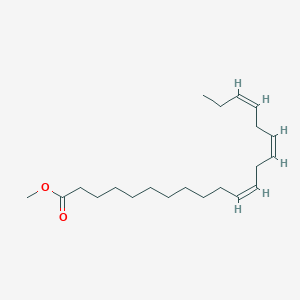
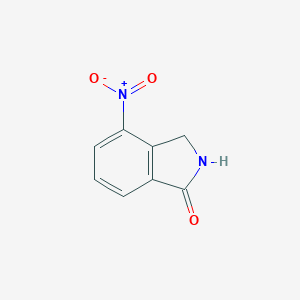
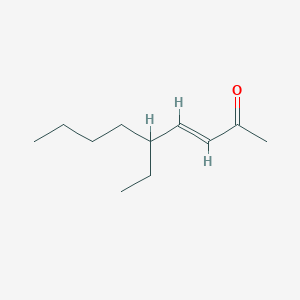
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)



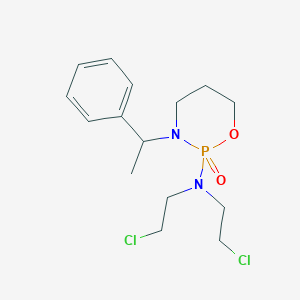
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
